吲哚-4,7-二酮

描述

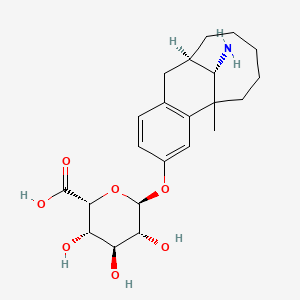

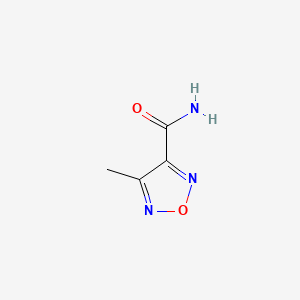

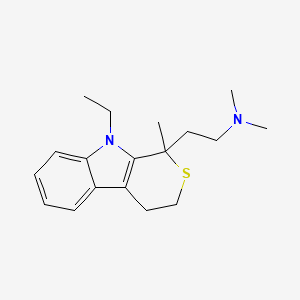

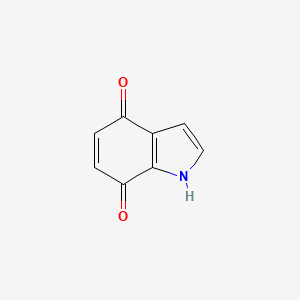

Indole-4,7-dione is a type of organic compound known as indoles and derivatives . These are organic compounds containing an indole, which is a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

Synthesis Analysis

The synthesis of indole derivatives has been a central theme in organic synthesis over the last century . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond . The new series of 1H-indole-4,7-diones was prepared with good yield by using a copper (II)-mediated reaction between bromoquinone and β-enamino ketones bearing alkyl or phenyl groups attached to the nitrogen atom .

Molecular Structure Analysis

The molecular structure of Indole-4,7-dione consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The average molecular weight is 311.3319 and the monoisotopic weight is 311.115758037 . The chemical formula is C18H17NO4 .

Chemical Reactions Analysis

Indole syntheses almost universally involve annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . Unlike in the Fischer or Bischler indole syntheses, the C3–C3a bond is already present in the precursor for the Hemetsberger reaction; it is thus particularly suited to the regiospecific synthesis of 4- or 6-substituted indoles from ortho- or para-substituted benzaldehydes .

Physical And Chemical Properties Analysis

Indole-4,7-dione is a small molecule and belongs to the group of experimental structures . More detailed physical and chemical properties could not be found in the search results.

科学研究应用

抗真菌活性

吲哚-4,7-二酮衍生物,特别是1H-吲哚-4,7-二酮,已被合成并测试其抗真菌性能。这些化合物对白色念珠菌、新生隐球菌和黑曲霉等真菌表现出良好的活性,表明它们有潜力作为有效的抗真菌剂(Ryu et al., 2007)。

在有机合成和药物合成中的应用

吲哚-4,7-二酮,也称为吲哚酮(1H-吲哚-2,3-二酮),是用于合成各种杂环化合物,包括吲哚和喹啉的多功能底物。它们还被用作药物合成的原料,并已在哺乳动物组织中发现,在那里它们调节生化过程(Garden & Pinto, 2001)。

抗菌和防腐应用

吲哚-2,3-二酮衍生物表现出多功能生物活性,包括抗菌活性。它们还被发现有效地抑制金属腐蚀,表明它们可用于保护材料免受微生物和化学降解(Miao, 2014)。

癌症研究

吲哚衍生物,包括1H-吲哚-2,3-二酮,在癌症研究中显示出潜力。它们作为化学结构的多功能性允许设计和开发抗癌剂。吲哚衍生物已经在对抗各种癌细胞系中展示出有希望的结果(Sachdeva et al., 2020)。

化学传感器应用

1H-吲哚-2,3-二酮化合物具有高灵敏度,并且可以选择性地检测Fe3+离子。这表明它们有潜力作为用于检测特定金属离子的荧光化学传感剂(Fahmi et al., 2019)。

抗微生物和抗结核活性

吲哚-4,7-二酮衍生物已被合成并评估其抗微生物性能。其中一些化合物对革兰氏阳性和革兰氏阴性细菌,包括对传统治疗耐药菌株,表现出有效活性。这使它们成为开发新型抗微生物药物的有希望候选(Leite et al., 2019)。

作用机制

安全和危害

Indole-4,7-dione may form combustible dust concentrations in air. It is harmful if swallowed and toxic in contact with skin. It causes serious eye irritation and is very toxic to aquatic life . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

未来方向

Indole compounds have been shown to have potential antitumor activity against various cancer cells . In a study, new four benzo[f]indole-4,9-dione derivatives were found to reduce TNBC cell viability by reactive oxygen species (ROS) accumulation stress in vitro . These results provide evidence that these new four benzo[f]indole-4,9-dione derivatives could be potential therapeutic agents against TNBC by promoting ROS stress-mediated apoptosis through intrinsic-pathway caspase activation . This suggests that indole-4,7-dione and its derivatives have potential for future development as therapeutic agents.

属性

IUPAC Name |

1H-indole-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c10-6-1-2-7(11)8-5(6)3-4-9-8/h1-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMRIWYCCTCNABA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

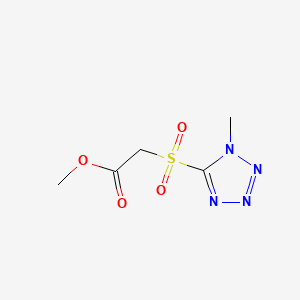

C1=CC(=O)C2=C(C1=O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20174252 | |

| Record name | Indole-4,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20342-64-7 | |

| Record name | Indole-4,7-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20342-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole-4,7-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020342647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-4,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-INDOLE-4,7-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C238FB5W7N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。